molecular formula C17H24N2 B14266057 2-(4-Cyclohexylbutyl)-1H-benzimidazole CAS No. 150649-18-6

2-(4-Cyclohexylbutyl)-1H-benzimidazole

Cat. No.: B14266057
CAS No.: 150649-18-6
M. Wt: 256.4 g/mol
InChI Key: ZXTKMJGXSZJFRR-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbutyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbutyl)-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the cyclohexylbutyl group: This step involves the alkylation of the benzimidazole ring with a suitable cyclohexylbutyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbutyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-(4-Cyclohexylbutyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylbutyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyclohexylbutyl)-1H-benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.

    Other benzimidazole derivatives: Compounds like 2-(4-Methylbutyl)-1H-benzimidazole or 2-(4-Phenylbutyl)-1H-benzimidazole.

Uniqueness

This compound is unique due to the presence of the cyclohexylbutyl group, which can influence its chemical properties and potential applications. This structural feature may enhance its biological activity and make it suitable for specific research and industrial applications.

Properties

CAS No.

150649-18-6

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

2-(4-cyclohexylbutyl)-1H-benzimidazole

InChI

InChI=1S/C17H24N2/c1-2-8-14(9-3-1)10-4-7-13-17-18-15-11-5-6-12-16(15)19-17/h5-6,11-12,14H,1-4,7-10,13H2,(H,18,19)

InChI Key

ZXTKMJGXSZJFRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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